molecular formula C13H7NS B14751206 Acenaphtho[4,5-d][1,3]thiazole CAS No. 314-26-1

Acenaphtho[4,5-d][1,3]thiazole

Cat. No.: B14751206
CAS No.: 314-26-1
M. Wt: 209.27 g/mol
InChI Key: RMMXAEGDZZGNBL-UHFFFAOYSA-N
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Description

Acenaphtho[4,5-d][1,3]thiazole is a heterocyclic compound that features a fused ring system consisting of acenaphthene and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphtho[4,5-d][1,3]thiazole typically involves the cyclization of acenaphthene derivatives with thioamide or related sulfur-containing reagents. One common method is the Jacobsen cyclization, which uses thioamide and aqueous potassium ferricyanide as an oxidant . Another approach involves the reaction of acenaphthene with oxalyl chloride to form acenaphthoquinone, which can then be further reacted with thioamide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation of acenaphthene using various oxidizing agents, followed by cyclization with thioamide under controlled conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[4,5-d][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acenaphthoquinone derivatives, dihydro or tetrahydro this compound, and substituted this compound compounds.

Mechanism of Action

The mechanism of action of acenaphtho[4,5-d][1,3]thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromaticity and electron-rich nature allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, inhibit the growth of microorganisms, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system that combines the structural features of acenaphthene and thiazole. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in medicinal chemistry and materials science.

Properties

CAS No.

314-26-1

Molecular Formula

C13H7NS

Molecular Weight

209.27 g/mol

IUPAC Name

3-thia-5-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,9,11(15),12-heptaene

InChI

InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-7H

InChI Key

RMMXAEGDZZGNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4=C(C3=C1)SC=N4)C=C2

Origin of Product

United States

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